2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid
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Overview
Description
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid is an organic compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyclopropylmethanol.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for studying enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity. The cyclopropylmethoxy and fluoropyridine moieties can enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: Similar structure but lacks the fluorine atom and pyridine ring.
5-Fluoro-2-methoxypyridine-4-boronic acid: Similar structure but lacks the cyclopropyl group.
2-(Cyclopropylmethoxy)-4-bromopyridine: Similar structure but contains a bromine atom instead of a boronic acid group.
Uniqueness
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid is unique due to the combination of its boronic acid functional group, fluorine atom, and cyclopropylmethoxy moiety. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-5-fluoropyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c11-8-4-12-9(3-7(8)10(13)14)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNFZHYOFUZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCC2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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